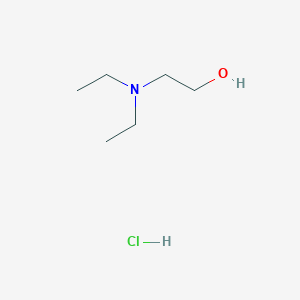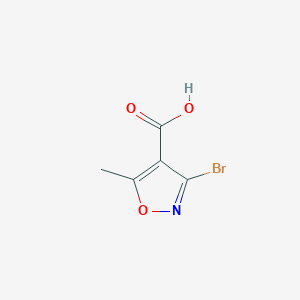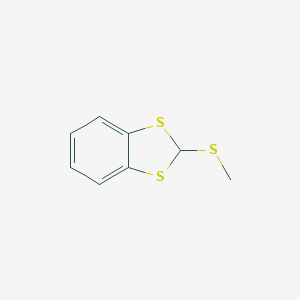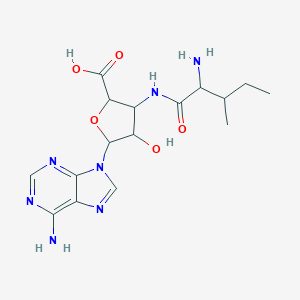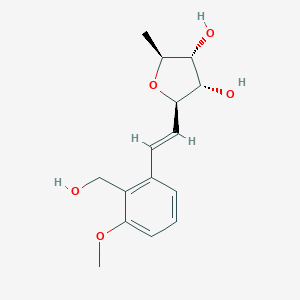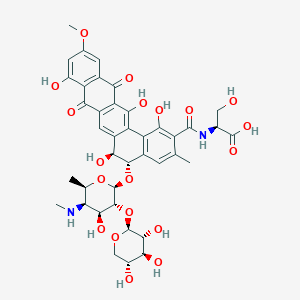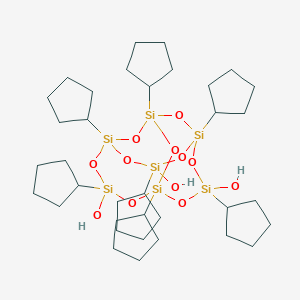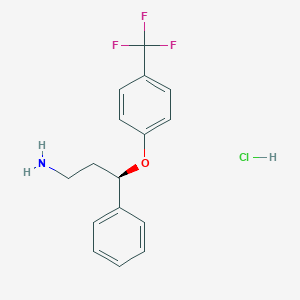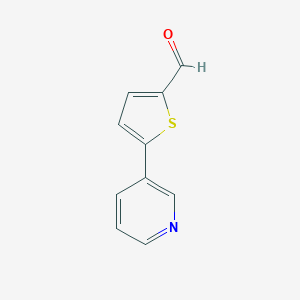![molecular formula C12H18N2O4 B143364 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide CAS No. 133267-39-7](/img/structure/B143364.png)
2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, also known as DOET, is a psychoactive drug that belongs to the amphetamine class of compounds. This compound is a derivative of the phenethylamine molecule, and it has been studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders. In
Applications De Recherche Scientifique
2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide has been studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and addiction. It has been shown to have antidepressant and anxiolytic effects in animal models, and it has also been found to reduce drug-seeking behavior in rats.
Mécanisme D'action
The exact mechanism of action of 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide is not well understood, but it is believed to act as a serotonin and dopamine receptor agonist. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, and it may also cause vasoconstriction. It has also been found to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it is a controlled substance in many countries, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Further studies are needed to determine the optimal dosages and treatment regimens for these conditions. Another area of interest is its potential use as a research tool for studying the serotonin and dopamine systems in the brain. Finally, more research is needed to understand the long-term effects of 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide use and its potential for abuse and addiction.
Conclusion
In conclusion, 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide is a psychoactive drug that has been studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders. Its synthesis method involves several steps, and it has been found to have a number of biochemical and physiological effects. While there are advantages and limitations to using 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide in lab experiments, there are several future directions for research on this compound. Further studies are needed to determine its optimal use as a therapeutic agent and research tool.
Méthodes De Synthèse
The synthesis of 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reduced using sodium borohydride to form 2,5-dimethoxyamphetamine. The final step involves the acetylation of the amine group using acetic anhydride to form 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide.
Propriétés
Numéro CAS |
133267-39-7 |
|---|---|
Nom du produit |
2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
Formule moléculaire |
C12H18N2O4 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
InChI |
InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)/t10-/m1/s1 |
Clé InChI |
PTKSEFOSCHHMPD-SNVBAGLBSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)[C@@H](CNC(=O)CN)O |
SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




